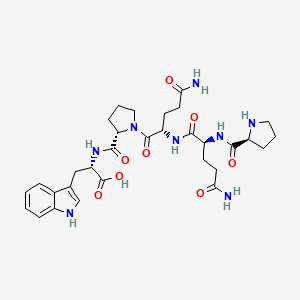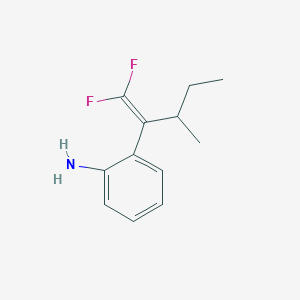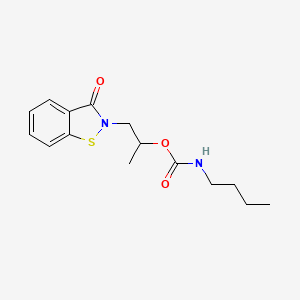
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tryptophan is a peptide compound composed of five amino acids: proline, glutamine, glutamine, proline, and tryptophan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The proline and tryptophan residues play crucial roles in binding to target proteins, influencing their structure and function. The glutamine residues may participate in hydrogen bonding and other interactions that stabilize the peptide-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tyrosine: Similar structure but with tyrosine instead of tryptophan.
Uniqueness
L-Prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-tryptophan is unique due to the presence of tryptophan, which imparts distinct chemical and biological properties. Tryptophan’s aromatic side chain can engage in π-π interactions and contribute to the peptide’s stability and binding affinity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
192432-20-5 |
|---|---|
Molekularformel |
C31H42N8O8 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C31H42N8O8/c32-25(40)11-9-21(36-27(42)20-7-3-13-34-20)28(43)37-22(10-12-26(33)41)30(45)39-14-4-8-24(39)29(44)38-23(31(46)47)15-17-16-35-19-6-2-1-5-18(17)19/h1-2,5-6,16,20-24,34-35H,3-4,7-15H2,(H2,32,40)(H2,33,41)(H,36,42)(H,37,43)(H,38,44)(H,46,47)/t20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
CKOCAVQJFVKFNB-LSBAASHUSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)

![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)

![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)

![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)

